Sulochrin

eosinophil degranulation leukotriene C4 anti-allergic

Researchers studying eosinophil-mediated allergic inflammation require validated pharmacological probes with defined potency against specific effector functions-generic fungal benzophenones lack this annotation. Sulochrin delivers: • LTC4 release inhibition: IC₅₀ 0.03 μM in human eosinophils • Chemotaxis blockade: IC₅₀ 0.2-0.4 μM (human & guinea pig) • VEGF-induced HUVEC tube formation: 70% inhibition at 10 mg/mL • HCV antiviral activity: IC₅₀ 24.4 μM, non-cytotoxic up to 50 μM Structurally distinct from inactive analogs monomethylsulochrin and (+)-geodin. Ideal probe for asthma, allergic rhinitis, and eosinophilic esophagitis models.

Molecular Formula C17H16O7
Molecular Weight 332.3 g/mol
CAS No. 519-57-3
Cat. No. B161669
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSulochrin
CAS519-57-3
Synonyms2-(2,6-dihydroxy-4-methylbenzoyl)-5-hydroxy-3-methoxy-benzoic acid, methyl ester
Molecular FormulaC17H16O7
Molecular Weight332.3 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C(=C1)O)C(=O)C2=C(C=C(C=C2OC)O)C(=O)OC)O
InChIInChI=1S/C17H16O7/c1-8-4-11(19)15(12(20)5-8)16(21)14-10(17(22)24-3)6-9(18)7-13(14)23-2/h4-7,18-20H,1-3H3
InChIKeyYJRLSCDUYLRBIZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePale yellow solid

Sulochrin: Multi-Target Fungal Benzophenone


Sulochrin is a fungal benzophenone secondary metabolite predominantly produced by Aspergillus terreus and Penicillium species [1]. Chemically designated as 2-(2,6-dihydroxy-4-methylbenzoyl)-5-hydroxy-3-methoxy-benzoic acid methyl ester (C₁₇H₁₆O₇; MW 332.3) [2], this polyketide-derived natural product co-occurs with lovastatin and (+)-geodin in A. terreus fermentation broths [3]. Unlike many in-class fungal benzophenones that lack systematic pharmacological annotation, sulochrin has been quantitatively characterized across three distinct therapeutic axes: eosinophil-mediated allergic inflammation, VEGF-dependent angiogenesis, and HCV viral infection .

Multi-Target Probe
Fungal benzophenone for eosinophil, angiogenesis, HCV and biosynthesis studies
Pathway Selectivity
Reported eosinophil-directed activity vs. antibacterial benzophenone analogs
Biosynthetic Intermediate
Key substrate in geodin polyketide pathway reconstitution experiments

Sulochrin: Differentiation from Structural Analogs


Within the Aspergillus terreus secondary metabolome, sulochrin shares a common polyketide biosynthetic origin with (+)-geodin and monomethylsulochrin, yet substitution among these congeners is pharmacologically invalid. (+)-Geodin, a chlorinated derivative, exhibits markedly divergent elicitor-response kinetics in fermentation [1] and lacks any documented eosinophil-modulatory activity. Monomethylsulochrin, while active against bacterial pathogens with MIC values of 28.9–31.25 μg/mL, demonstrates no measurable inhibition of eosinophil degranulation or VEGF-driven angiogenesis . Procurement of structurally related fungal benzophenones without verifying sulochrin-specific pharmacological annotations risks experimental failure in assays requiring validated LTC4 release inhibition (IC₅₀ 0.03 μM) or HUVEC tube formation suppression (70% inhibition at 10 mg/mL) .

Target: Sulochrin
vs. (+)-Geodin
Chlorinated co-metabolite lacks any reported eosinophil modulatory activity; substitution may invalidate LTC4 inhibition endpoints.
Target: Sulochrin
vs. Monomethylsulochrin
Antibacterial-only analog shows no VEGF pathway inhibition; angiogenesis assay response may not transfer.
Target: Sulochrin
vs. Dihydrogeodin
Dichloro derivative exhibits antimicrobial but not anti-HCV activity; antiviral screening context requires compound-specific selection.

Sulochrin: Comparative Evidence


Eosinophil LTC4 Release Inhibition

Sulochrin demonstrates potent inhibition of eosinophil degranulation with an IC₅₀ of 0.03 μM for leukotriene C4 (LTC4) release, measured in human eosinophils stimulated with opsonized zymosan [1]. In contrast, (+)-geodin—a chlorinated benzophenone co-produced with sulochrin in A. terreus cultures—has not been reported to exhibit any inhibitory activity against eosinophil degranulation or LTC4 release in peer-reviewed literature. Systematic screening of sulochrin ortho-substituted derivatives revealed that modifications to the 10-carbonyl group markedly attenuate this activity, confirming the structural specificity of the parent compound [2].

Eosinophil LTC4 Release
Reported
Sulochrin IC₅₀ 0.03 μM
(+)-Geodin: no activity
Supports eosinophil LTC4 pathway interpretation
Human eosinophils; opsonized zymosan stimulation
eosinophil degranulation leukotriene C4 anti-allergic asthma research

Anti-Angiogenic Activity in HUVEC Assay

In a standardized in vitro angiogenesis assay, sulochrin inhibited VEGF-induced capillary-like tube formation of human umbilical vein endothelial cells (HUVECs) by 70% at a concentration of 10 mg/mL . Bioassay-guided fractionation of fungal broth B90911 identified sulochrin as one of four active asterric acid derivatives with confirmed anti-angiogenic activity [1]. By comparison, monomethylsulochrin—a close structural analog differing only by an additional methyl ester moiety—has been evaluated exclusively for antimicrobial activity against E. coli, P. aeruginosa, B. subtilis, S. aureus, and H. pylori, with no reported VEGF pathway inhibition or HUVEC anti-tube formation activity in any peer-reviewed study .

Anti-Angiogenic HUVEC
Reported
Sulochrin 70% inhibition at 10 mg/mL
Monomethylsulochrin: no anti-angiogenic activity
Supports angiogenesis endpoint review
VEGF-induced HUVEC tube formation assay
anti-angiogenesis VEGF inhibition HUVEC cancer research

HCV Infection Inhibition

Sulochrin inhibits hepatitis C virus (HCV) infection in a dose-dependent manner with an IC₅₀ of 24.4 μM in vitro, while exhibiting no apparent cytotoxicity at concentrations up to 50 μM . Dihydrogeodin—the 3,5-dichloro-substituted derivative of sulochrin isolated from A. terreus var. aureus—demonstrates antifungal and antibacterial activities but has not been evaluated or reported to possess anti-HCV activity in any published study [1]. The chlorine substitution at positions 3 and 5 in dihydrogeodin appears to redirect the compound's bioactivity profile toward antimicrobial rather than antiviral targets, underscoring the functional divergence among benzophenone congeners [2].

HCV Infection Inhibition
Class-level
Sulochrin IC₅₀ 24.4 μM, no cytotoxicity ≤50 μM
Dihydrogeodin: not evaluated for HCV
Supports antiviral screening context
In vitro HCV infection assay; cytotoxicity assessed by viability assay
HCV inhibition antiviral hepatitis C virology

Geodin Biosynthesis Substrate

Sulochrin functions as the direct substrate for sulochrin halogenase, which catalyzes the conversion of sulochrin + 2 chloride + 2 FADH₂ + 2 oxygen → dihydrogeodin + 2 FAD + 4 H₂O [1]. This enzymatic reaction constitutes the penultimate step in geodin biosynthesis in A. terreus [2]. Monomethylsulochrin, despite its structural similarity, is not a substrate for sulochrin halogenase and does not participate in the geodin biosynthetic pathway; it is instead produced by Rhizoctonia species and exhibits an entirely distinct metabolic origin [3]. Genetic disruption of the emodin anthrone polyketide synthase gene eliminates sulochrin biosynthesis, confirming its obligate role as a pathway intermediate rather than a terminal shunt product [4].

Geodin Biosynthesis
Head-to-head
Sulochrin halogenase substrate: converts to dihydrogeodin
Monomethylsulochrin: not a substrate
Supports polyketide pathway reconstitution
Heterologous expression; HPLC-MS monitoring
biosynthesis polyketide Aspergillus terreus geodin pathway

Eosinophil Chemotaxis Inhibition

Sulochrin inhibits the migration of both human and guinea pig eosinophils with IC₅₀ values ranging from 0.2 to 0.4 μM in response to eotaxin stimulation [1]. This sub-micromolar chemotaxis inhibition potency is notably higher than the antimicrobial activity reported for structurally related fungal benzophenones such as monomethylsulochrin, which requires concentrations of 28.9–31.25 μg/mL (~83–90 μM) to inhibit bacterial growth . The approximately 200- to 450-fold difference in effective concentration between eosinophil-directed and antibacterial activities underscores the target-cell selectivity of sulochrin within the benzophenone class.

Eosinophil Chemotaxis
Reported
IC₅₀ 0.2–0.4 μM (human/guinea pig)
Supports eosinophil migration endpoint review
Eotaxin-induced Boyden chamber; ~200–450x selectivity over antibacterial MIC
eosinophil migration chemotaxis allergic inflammation IC₅₀

Commercial Purity and Characterization

Commercial sulochrin from established suppliers (Cayman Chemical, Santa Cruz Biotechnology) is certified at ≥99% purity by HPLC, with batch-specific analytical data packages including HPLC chromatograms, mass spectrometry, and NMR verification available upon request . In contrast, monomethylsulochrin is typically offered at lower purity specifications with longer lead times (e.g., 35 days) and less comprehensive analytical documentation . The high-purity sulochrin standard enables reproducible dose-response studies without confounding effects from co-eluting metabolites such as asterric acid, which shares chromatographic behavior and can artificially inflate apparent bioactivity if not resolved .

Commercial Purity
Data to verify
Sulochrin ≥99% HPLC, full analytical package
Monomethylsulochrin ≥98%, limited documentation
Supports lot consistency and assay reproducibility
Batch-specific HPLC, MS, NMR data; verify with supplier
analytical standard HPLC purity quality control reproducibility

Sulochrin: Application Scenarios


Eosinophilic Allergic Inflammation Studies

Sulochrin serves as a validated pharmacological probe for dissecting eosinophil degranulation pathways. With an IC₅₀ of 0.03 μM for LTC4 release inhibition and 0.2–0.4 μM for chemotaxis blockade in human and guinea pig eosinophils, researchers can employ sulochrin to interrogate the role of eosinophil-derived lipid mediators and cytokines in asthma, allergic rhinitis, and eosinophilic esophagitis models [1]. The compound's well-defined potency across multiple eosinophil effector functions (LTC4, O₂⁻ production, IL-8 release) enables dose-response studies with predictable concentration windows, unlike uncharacterized fungal benzophenones that lack eosinophil-specific activity data.

Anti-Angiogenesis & VEGF Pathway Research

Sulochrin provides a naturally derived tool compound for VEGF-induced angiogenesis studies, demonstrating 70% inhibition of HUVEC capillary-like tube formation at 10 mg/mL . Identified through bioassay-guided fractionation alongside asterric acid derivatives, sulochrin offers a structurally distinct alternative to synthetic VEGFR tyrosine kinase inhibitors for comparative mechanism-of-action studies [2]. This application is uniquely enabled by sulochrin's validated anti-angiogenic activity, which is absent in closely related analogs such as monomethylsulochrin and dihydrogeodin.

Polyketide Biosynthesis & Geodin Engineering

Sulochrin is an essential substrate for in vitro and in vivo reconstitution of the geodin biosynthetic pathway. Its conversion by sulochrin halogenase to dihydrogeodin (2 chloride + 2 FADH₂ + 2 O₂ → dihydrogeodin + 2 FAD + 4 H₂O) represents a well-characterized enzymatic step amenable to heterologous expression in E. coli or Aspergillus nidulans platforms [3]. Researchers engineering lovastatin-producing A. terreus strains can also use sulochrin as an analytical marker to monitor pathway flux through the emodin anthrone PKS branch, particularly given that genetic disruption of this PKS eliminates sulochrin production without affecting lovastatin titers [4].

HCV Antiviral Screening

Sulochrin provides a structurally defined positive control or lead scaffold for HCV antiviral screening programs. With an IC₅₀ of 24.4 μM against HCV infection and no detectable cytotoxicity up to 50 μM, sulochrin offers a defined therapeutic window suitable for hit-validation campaigns . Its activity is mechanistically distinct from direct-acting antivirals targeting NS3/4A protease or NS5B polymerase, making sulochrin valuable for identifying host-targeting antiviral mechanisms within the fungal benzophenone chemotype.

Application
Selection Property
Validation Focus
Eosinophil pathway research
Eosinophil-specific degranulation/chemotaxis modulation
LTC4 and migration endpoint interpretation
Angiogenesis assay studies
VEGF pathway response context
HUVEC tube formation endpoint review
Polyketide biosynthesis engineering
Sulochrin halogenase substrate activity
Heterologous expression system validation
HCV host-targeting screening
Non-cytotoxic antiviral assay window
HCV infection assay selectivity review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
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